N,N'-dibenzoylpropanediamide
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Overview
Description
N,N’-Dibenzoylpropanediamide is an organic compound characterized by the presence of two benzoyl groups attached to a propanediamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-dibenzoylpropanediamide typically involves the reaction of propanediamine with benzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the benzoyl chloride. The general reaction scheme is as follows:
Propanediamine+2Benzoyl Chloride→N,N’-Dibenzoylpropanediamide+2HCl
Industrial Production Methods: On an industrial scale, the production of N,N’-dibenzoylpropanediamide may involve continuous flow processes to ensure efficient mixing and reaction of the starting materials. The use of automated systems can help maintain the necessary anhydrous conditions and optimize reaction times and yields.
Chemical Reactions Analysis
Types of Reactions: N,N’-Dibenzoylpropanediamide can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the compound can be hydrolyzed to yield propanediamine and benzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to produce the corresponding amine.
Substitution: The benzoyl groups can be substituted with other acyl groups under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Acyl chlorides in the presence of a base.
Major Products:
Hydrolysis: Propanediamine and benzoic acid.
Reduction: Propanediamine.
Substitution: N,N’-diacylpropanediamide derivatives.
Scientific Research Applications
N,N’-Dibenzoylpropanediamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development due to its structural similarity to certain pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N’-dibenzoylpropanediamide involves its interaction with specific molecular targets, depending on its application. For example, in biological systems, it may interact with enzymes or receptors, altering their activity. The exact pathways and targets can vary based on the specific context of its use.
Comparison with Similar Compounds
N,N’-Diacetylpropanediamide: Similar structure but with acetyl groups instead of benzoyl groups.
N,N’-Diformylpropanediamide: Contains formyl groups instead of benzoyl groups.
N,N’-Dibenzylpropanediamide: Features benzyl groups instead of benzoyl groups.
Uniqueness: N,N’-Dibenzoylpropanediamide is unique due to the presence of benzoyl groups, which impart specific chemical properties such as increased hydrophobicity and potential for π-π interactions. These properties can influence its reactivity and interactions in various applications.
Properties
IUPAC Name |
N,N'-dibenzoylpropanediamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4/c20-14(18-16(22)12-7-3-1-4-8-12)11-15(21)19-17(23)13-9-5-2-6-10-13/h1-10H,11H2,(H,18,20,22)(H,19,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYKRPBOMAURTFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=O)CC(=O)NC(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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